(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
Cefoselis is a semisynthetic, broad-spectrum, beta-lactamase-resistant, fourth-generation cephalosporin with antibacterial activity. Cefoselis binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Scientific Research Applications
Synthesis and Characterization
- The compound was involved in the synthesis of Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylideneamino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, demonstrating its utility in creating novel cephalosporin derivatives (Deng Fu-li, 2007).
Crystal Formation and Morphology
- This compound has been used in the production of spherical agglomerates of cephalosporin antibiotic crystals, showing its relevance in pharmaceutical formulation and drug delivery research (K. Machiya et al., 2008).
Carrier for Drug Delivery
- It has been identified as a potential carrier for a wide range of drugs containing an amino group, which underscores its importance in the field of targeted drug delivery (Lorena Blau et al., 2008).
Antibacterial Activity
- The compound was used in the synthesis of novel cephalosporins, which are key in antibacterial research and development (Ghulam Fareed et al., 2012).
Radiochemical Applications
- Its derivative was labeled with carbon-14 for research in radiochemistry, highlighting its application in the field of radiopharmaceuticals (Y. Kai & S. Chiku, 1994).
Pseudopolymorphism Studies
- The compound was involved in studies of pseudopolymorphism and phase stability in solid forms of cephalosporin derivatives, which is significant for understanding drug stability and formulation (K. Ashizawa et al., 1989).
Impurity Analysis in Pharmaceuticals
- It played a role in the isolation, structural elucidation, and characterization of impurities in Cefdinir, underlining its importance in pharmaceutical quality control and safety (K. Rao et al., 2007).
Properties
Molecular Formula |
C19H23N8O6S2+ |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)/p+1/b24-12+/t13-,17-/m1/s1 |
InChI Key |
BHXLLRXDAYEMPP-AKZFGVKSSA-O |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)O |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)O |
Synonyms |
cefoselis FK 037 FK-037 FK037 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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